molecular formula C16H16N2O3 B2397377 N-[2-(furan-2-yl)-2-hydroxypropyl]-1H-indole-2-carboxamide CAS No. 1790199-03-9

N-[2-(furan-2-yl)-2-hydroxypropyl]-1H-indole-2-carboxamide

Cat. No.: B2397377
CAS No.: 1790199-03-9
M. Wt: 284.315
InChI Key: AIQZLGZVSUZMQV-UHFFFAOYSA-N
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Description

N-[2-(Furan-2-yl)-2-hydroxypropyl]-1H-indole-2-carboxamide (CAS 1790199-03-9) is a synthetic small molecule with a molecular formula of C16H16N2O3 and a molecular weight of 284.31 g/mol . This compound features a hybrid molecular structure that incorporates both indole and furan pharmacophores, which are recognized as privileged scaffolds in medicinal chemistry due to their broad biological activities . The indole-2-carboxamide core is a structure of significant scientific interest. Research on analogous compounds has shown that the indole-2-carboxamide scaffold can exhibit allosteric modulation of specific receptors . Furthermore, the furan moiety, an electron-rich heterocyclic system, is known to contribute to a molecule's ability to form hydrogen bonds with various biological enzymes, potentially modifying protein interactions and influencing pharmacokinetic properties . This combination of structural features makes this compound a valuable chemical tool for researchers exploring new chemical entities in areas such as drug discovery and bioorganic chemistry. The compound is available for purchase in various quantities for research purposes . Please note: This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxypropyl]-1H-indole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-16(20,14-7-4-8-21-14)10-17-15(19)13-9-11-5-2-3-6-12(11)18-13/h2-9,18,20H,10H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIQZLGZVSUZMQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC2=CC=CC=C2N1)(C3=CC=CO3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-hydroxypropyl]-1H-indole-2-carboxamide typically involves the following steps:

    Formation of the Furan Derivative: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

    Formation of the Indole Derivative: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

    Coupling of Furan and Indole Derivatives: The final step involves coupling the furan and indole derivatives through a condensation reaction, typically using reagents such as carbodiimides to form the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, and solvent), and employing catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-hydroxypropyl]-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can undergo reduction reactions to form dihydrofuran or tetrahydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.

Major Products

    Oxidation: Furanones or other oxygenated furan derivatives.

    Reduction: Dihydrofuran or tetrahydrofuran derivatives.

    Substitution: Halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

Cancer Treatment

Recent studies have highlighted the anticancer properties of indole derivatives, including N-[2-(furan-2-yl)-2-hydroxypropyl]-1H-indole-2-carboxamide. The indole moiety is known for its role in numerous biologically active compounds.

Case Studies

A study demonstrated that indole derivatives exhibit significant cytotoxicity against various cancer cell lines, including MCF7 and NCI-H460. For instance, compounds with similar structural frameworks showed IC50 values indicating potent anticancer activity .

Neuroprotective Effects

The neuroprotective potential of indole derivatives is another area of research focus. This compound may exert protective effects against neurodegenerative diseases.

Mechanisms of Neuroprotection

  • Reduction of Oxidative Stress : Indoles have been associated with the modulation of oxidative stress pathways, which are critical in neurodegeneration.
  • Modulation of Neurotransmitter Systems : The compound may influence neurotransmitter systems, potentially offering therapeutic benefits in conditions like depression and anxiety .

Cannabinoid Receptor Modulation

The compound's structure suggests it may interact with cannabinoid receptors, particularly CB1 receptors. Research into similar indole derivatives has shown they can act as allosteric modulators.

Implications for Drug Development

  • Allosteric Modulation : Compounds like this compound could provide a novel approach to modulating cannabinoid signaling without directly activating the receptor, thus minimizing side effects associated with traditional agonists .

Pharmacological Profiles

The pharmacological profiles of indole derivatives often include anti-inflammatory and analgesic properties. These profiles make them suitable candidates for further development in various therapeutic areas.

Application Area Mechanism Potential Benefits
Cancer TreatmentApoptosis inductionReduced tumor growth
NeuroprotectionOxidative stress reductionPrevention of neurodegeneration
Cannabinoid ModulationAllosteric modulationReduced side effects compared to direct agonists

Conclusion and Future Directions

This compound shows promise across multiple therapeutic areas due to its unique structural properties and biological activities. Future research should focus on:

  • Detailed pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion.
  • Clinical trials to evaluate efficacy and safety in humans.

The compound's diverse applications highlight its potential as a versatile scaffold for drug development in oncology and neurology.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-hydroxypropyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The target compound’s key structural elements include:

  • Indole-2-carboxamide backbone : A common motif in bioactive molecules.
  • 2-Hydroxypropyl chain : Introduces a polar, hydrophilic group that may enhance solubility.

Comparisons with analogs from evidence :

Compound Name/Identifier Core Structure Key Substituents Functional Groups Molecular Weight (g/mol) Source
N-[2-(Furan-2-yl)-2-hydroxypropyl]-1H-indole-2-carboxamide Indole-2-carboxamide Furan-2-yl, 2-hydroxypropyl Amide, hydroxyl, furan ~290 (estimated) N/A
Nitro-substituted indole derivative (C15H13N2O2) Indole fused heterocycle Nitro group (C-NO2), aromatic CH Nitro, aromatic 253.0979 (HRMS) Heterocycles (2000)
USP 31 compounds (e.g., Entry 6–9) Furan-methylamine derivatives Dimethylamino, sulphanyl, nitroethenyl Thioether, nitro, tertiary amine 300–450 (estimated) USP Pharmacopeia (2008)
5-Bromo-7-fluoro-N-methyl-N-phenylindole-2-carboxamide Indole-2-carboxamide Bromo, fluoro, methyl-phenyl Halogen, amide 386 ([M+H]+) EU Patent (2023)

Key Observations :

  • Indole Core Modifications : The EU Patent compound (386 [M+H]+) shares the indole-2-carboxamide backbone but incorporates halogens (Br, F) and a methyl-phenyl group, likely enhancing lipophilicity and steric bulk compared to the target compound’s furan-hydroxypropyl substituent .
  • Furan Derivatives: USP 31 compounds (Entries 6–9) feature furan rings with sulphanyl and dimethylamino groups, which contrast with the target’s hydroxypropyl chain. These differences suggest divergent pharmacokinetic profiles, as thioethers and tertiary amines may alter metabolic stability and receptor binding .
  • Nitro vs. Hydroxypropyl Groups : The nitro-substituted indole from Heterocycles (2000) exhibits electron-withdrawing effects that could reduce solubility compared to the target compound’s hydrophilic hydroxypropyl chain .

Spectroscopic and Analytical Data

  • HRMS Comparison : The nitro-indole derivative (C15H13N2O2) in has an accurate mass of 253.0979, while the EU Patent compound (C18H14BrFN2O) shows m/z 386 ([M+H]+) . This highlights the impact of halogenation and alkylation on molecular weight.
  • LC/MS Retention Behavior : The EU Patent compound elutes at 3.17 min under SMD-FA10-long conditions, suggesting moderate polarity. The target compound’s hydroxypropyl group may increase retention time due to enhanced hydrophilicity .

Biological Activity

N-[2-(furan-2-yl)-2-hydroxypropyl]-1H-indole-2-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C16H16N2O
  • Molecular Weight : 284.31 g/mol
  • Structure : The compound features a furan ring, an indole moiety, and a carboxamide functional group, which are significant for its biological interactions .

Anticancer Properties

Research indicates that this compound exhibits anticancer activity . In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including those associated with head and neck cancers. For instance, a study demonstrated significant tumor growth inhibition in xenograft models, suggesting its potential as an anticancer agent .

The proposed mechanism of action involves the modulation of key signaling pathways associated with cancer cell growth and survival. Specifically, the compound may influence:

  • Apoptosis : Inducing programmed cell death in cancer cells.
  • Cell Cycle Regulation : Affecting the progression of the cell cycle, thereby inhibiting cancer cell proliferation.
  • Angiogenesis : Potentially reducing the formation of new blood vessels that supply tumors .

Other Biological Activities

Beyond anticancer effects, this compound has been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines and pathways, which could be beneficial in treating various inflammatory diseases.

Case Studies and Experimental Data

A comprehensive review of the literature reveals several studies focusing on the biological activity of this compound:

StudyFocusFindings
Anticancer ActivitySignificant tumor growth inhibition in xenograft models.
Anti-inflammatory EffectsInhibition of pro-inflammatory cytokines in vitro.
Mechanistic InsightsModulation of apoptosis and cell cycle regulation.

In Vivo and In Vitro Studies

In vitro studies have consistently shown that this compound can reduce cell viability in cancer cell lines by inducing apoptosis. In vivo studies further support these findings by demonstrating tumor reduction in animal models.

Q & A

Q. How does this compound compare to analogs with substituted furan/indole groups?

  • Structural-Activity Relationship (SAR) :
Analog Key Feature Bioactivity
N-(Furan-2-ylmethyl)furan-2-carboxamideNo indole moietyWeak kinase inhibition
5-Bromo-furan analogHalogen substitution↑ Antiproliferative activity

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